4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Description
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is a useful research compound. Its molecular formula is C24H15N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWPOMAJBVGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204687 | |
Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443922-06-3 | |
Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the synthesis of COFs?
A1: this compound serves as a key building block in the synthesis of imine-linked COFs. Its three benzaldehyde groups readily react with amine-containing monomers through Schiff-base condensation reactions, forming robust covalent bonds and creating the extended network structure of the COF. [, , , ]
Q2: How does the structure of the resulting COF impact its properties and applications?
A2: The structure of the COF, determined by the chosen monomers and reaction conditions, dictates its properties and potential applications. For instance, using this compound and melamine resulted in a microporous nitrogen-rich COF (TATAM) suitable for supporting palladium nanoparticles. [] This Pd@TATAM material exhibited excellent catalytic activity in C-Se coupling reactions.
Q3: Can the properties of these COFs be further modified after synthesis?
A3: Yes, post-synthetic modification is possible. For example, an amine-functionalized COF synthesized using this compound and aminoterephthalohydrazide (NH2-Th-Tz COF) allowed for the incorporation of chiral moieties. [] This post-modification introduced chirality into the COF structure, enabling enantioselective adsorption of tyrosine.
Q4: What are the advantages of using this compound in the context of sustainable chemistry?
A4: While the provided research does not delve deeply into this aspect, employing this compound for synthesizing COF catalysts offers some potential advantages. Firstly, the robust framework and covalent bonding in COFs often lead to enhanced stability and reusability, reducing the need for frequent catalyst replacement. [, ] Secondly, some COFs, like the Pd@TATAM example, demonstrate catalytic activity under relatively mild conditions (e.g., aqueous solutions at room temperature), potentially decreasing energy consumption and minimizing the use of harsh solvents. []
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